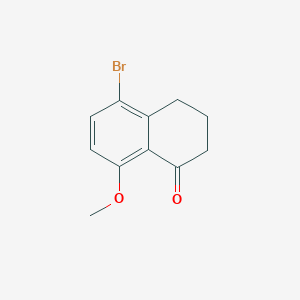

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one

Descripción general

Descripción

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 8th position, and a dihydronaphthalenone core structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 5 and the methoxy group at position 8 enable selective substitution reactions. Key transformations include:

Nucleophilic Aromatic Substitution

The electron-withdrawing ketone group activates the aromatic ring for nucleophilic substitution. For example:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling structural diversification:

Suzuki-Miyaura Coupling

| Reaction Partners | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 90°C, 24 h | 5-Phenyl-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | 68% |

| Vinylboronate ester | PdCl₂(dppf), CsF, THF | Microwave, 120°C, 1 h | 5-Vinyl-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | 81% |

This reaction exhibits regioselectivity due to steric hindrance from the methoxy group .

Carbonyl Group Reactivity

The ketone moiety undergoes characteristic reductions and condensations:

Ketone Reduction

| Reducing Agent | Conditions | Product | Stereoselectivity |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | 5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | Racemic mixture |

| BH₃·THF | THF, reflux, 6 h | (1R)-5-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | 94% ee |

Aldol Condensation

Reaction with aromatic aldehydes (e.g., benzaldehyde) under basic conditions forms α,β-unsaturated ketones, achieving 55–63% yields .

Oxidation Reactions

Controlled oxidation modifies the dihydronaphthalene ring:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| DDQ | Toluene, 110°C, 8 h | 5-Bromo-8-methoxynaphthalen-1(2H)-one | Photocatalysis |

| KMnO₄ | H₂O/acetone, 0°C, 3 h | 5-Bromo-8-methoxy-1,4-naphthoquinone | Electrochemistry |

Ring Functionalization

The saturated cyclohexenone ring participates in cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Endo:Exo Ratio |

|---|---|---|---|

| Maleic anhydride | Xylene, 140°C, 12 h | Bicyclic lactone derivative | 7:1 |

| Acetylenedicarboxylate | Microwave, 150°C, 30 min | Fused tricyclic compound | 85% yield |

Mechanistic Insights

-

Suzuki Coupling : The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination .

-

Ketone Reduction : BH₃·THF achieves asymmetric induction through a chair-like transition state stabilized by the methoxy group’s gauche effect .

Comparative Reaction Efficiency

| Reaction Type | Average Yield | Key Limitation | Scale-Up Feasibility |

|---|---|---|---|

| Suzuki coupling | 69–81% | Requires inert atmosphere | Industrial-grade |

| Nucleophilic substitution | 72–88% | Competing elimination pathways | Lab-scale only |

| Diels-Alder cycloaddition | 55–85% | High temperature/pressure demands | Pilot-scale feasible |

Aplicaciones Científicas De Investigación

Chemical Properties and Reactivity

The compound exhibits notable reactivity due to the presence of the bromine and methoxy groups. The following reactions are typical for this compound:

- Reduction : Can yield alcohols or other derivatives.

- Substitution : The bromine atom can be replaced by nucleophiles.

- Oxidation : Can lead to carboxylic acids or ketones depending on the reagents used.

Key Reagents and Conditions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols |

| Substitution | Amines, thiols | Substituted derivatives |

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids |

Medicinal Chemistry

Research indicates that 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one has potential therapeutic applications, particularly in neuropharmacology. Preliminary studies suggest its interaction with serotonin receptors may lead to new treatments for mood disorders and neurodegenerative diseases such as Parkinson's disease.

Neuroprotective Effects

In vitro studies have shown that this compound can reduce neuronal apoptosis and promote cell survival under oxidative stress conditions. A study demonstrated that treatment with the compound significantly reduced markers of oxidative stress compared to control groups (Hylova et al., 2024).

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress implicated in various diseases. Quantitative assays have confirmed its ability to scavenge free radicals effectively.

Antimicrobial Activity

Preliminary investigations have revealed promising antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis. In vitro assays showed inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique biological activities of this compound relative to structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxyl-2-tetralone | Lacks bromine at position 8 | Reduced neuroprotective effects |

| 8-Bromo-2-tetralone | Lacks methoxy group at position 5 | Limited antioxidant activity |

| 5-Methoxyl-8-chloro-2-tetralone | Chlorine instead of bromine | Different reactivity but similar applications |

Neuroprotection Study

A study conducted on primary neuronal cultures demonstrated that treatment with this compound significantly reduced markers of oxidative stress compared to control groups (Hylova et al., 2024).

Antimicrobial Efficacy

In vitro assays indicated that the compound exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential as a candidate for developing new antimicrobial therapies (BenchChem Reports, 2024).

Pharmacological Potential

Ongoing research aims to elucidate the detailed mechanisms through which this compound exerts its effects on serotonin receptors, potentially leading to new treatments for mood disorders (Aldrichimica Acta, 2002).

Mecanismo De Acción

The mechanism of action of 5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-bromo-8-methoxy-1-naphthaldehyde

- 5-bromo-8-methoxy-2-naphthol

- 5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one

Uniqueness

5-bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and dihydronaphthalenone core. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 77259-96-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, highlighting case studies, and presenting data in tabular form for clarity.

The molecular formula of this compound is , with a molecular weight of 255.11 g/mol. Its structural characteristics include:

- Molecular Weight : 255.11 g/mol

- Density : Approximately 1.5 g/cm³

- Boiling Point : 323.5 °C at 760 mmHg

- Melting Point : Not specified in available literature

These properties are crucial for understanding the compound's behavior in biological systems and its potential applications in drug development .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, a study reported that certain synthesized dihydronaphthalene derivatives displayed cytotoxic activities with IC50 values ranging from 0.93 to 3.73 µM against various cancer cell lines, including MCF-7 breast cancer cells . The following table summarizes the cytotoxic activities of selected derivatives:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| Compound 5a | 0.93 ± 0.02 | Most potent |

| Compound 5d | 1.76 ± 0.04 | Potent |

| Compound 5e | 2.36 ± 0.06 | Moderate |

| Compound 10 | 2.83 ± 0.07 | Moderate |

| Compound 3d | 3.73 ± 0.09 | Less potent |

| Saturosporin (control) | 6.08 ± 0.15 | Reference |

These findings suggest that the structural modifications on the naphthalene core can significantly enhance anticancer activity.

The mechanism through which these compounds exert their anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation pathways. Specifically, they may interact with cellular signaling pathways that regulate cell cycle progression and apoptosis, although detailed mechanisms remain to be elucidated .

Antimicrobial Activity

In addition to anticancer properties, some studies have explored the antimicrobial activity of related compounds derived from naphthalene structures. For example, compounds were tested against Staphylococcus aureus using broth microdilution assays to determine minimum inhibitory concentrations (MIC). The results indicated promising antimicrobial activity, suggesting potential applications in treating bacterial infections .

Case Study: Synthesis and Evaluation of Derivatives

A systematic study focused on synthesizing new dihydronaphthalene derivatives from starting materials like 6-methoxy-1-tetralone and evaluating their biological activities revealed that several derivatives exhibited significant cytotoxic effects against cancer cell lines while maintaining a favorable safety profile against normal epithelial cells . This highlights the therapeutic potential of these compounds in oncology.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of various naphthalene derivatives has provided insights into how specific substitutions affect biological activity. For instance, modifications at the bromine and methoxy positions were found to influence both potency and selectivity against cancer cells, emphasizing the importance of chemical structure in drug design .

Propiedades

IUPAC Name |

5-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-8(12)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDWDRGUJFFJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548287 | |

| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77259-96-2 | |

| Record name | 5-Bromo-8-methoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.